Synthesis Protocol: 3-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride
Synthesis Protocol: 3-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a critical workflow in the development of kinase inhibitors, particularly those targeting CDK and RET pathways. This guide outlines a robust, three-stage protocol starting from commercially available 3-methyl-2-butanone.
The route is designed for scalability and reproducibility, prioritizing intermediate stability. The synthesis proceeds through the construction of the pyrazole core, followed by regioselective nitration at the C4 position, and finally, catalytic reduction to the amine with immediate salt formation to prevent oxidation.
Retrosynthetic Pathway
The logic follows a disconnection approach where the C4-amine is derived from a nitro group, and the pyrazole ring is constructed via a [3+2] cyclization of hydrazine with a 1,3-dicarbonyl equivalent.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Propan-2-yl)-1H-pyrazole
Objective: Construct the heterocyclic core via Claisen condensation followed by cyclization.
Mechanism: The reaction begins with the base-promoted formylation of 3-methyl-2-butanone to generate the sodium enolate of 4-methyl-3-oxopentanal. This 1,3-dielectrophile equivalent then undergoes condensation with hydrazine hydrate.
Reagents:
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3-Methyl-2-butanone (1.0 eq)
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Ethyl formate (1.2 eq)
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Sodium methoxide (NaOMe) or Ethoxide (NaOEt) (1.2 eq)
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Hydrazine hydrate (1.2 eq)
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Solvent: Toluene or Ethanol
Protocol:
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Formylation: In a dried 3-neck flask under nitrogen, suspend NaOMe (1.2 eq) in anhydrous toluene. Cool to 0°C.[1]
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Mix 3-methyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the NaOMe suspension, maintaining the temperature below 10°C.
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Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick precipitate (sodium enolate) will form.
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Cyclization: Dissolve the solid/slurry in a minimum amount of water/ethanol. Cool to 0°C.[1]
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Add hydrazine hydrate (1.2 eq) dropwise. Caution: Exothermic.[2]
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Acidify carefully with acetic acid to pH ~5–6 and reflux the mixture for 2 hours.
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Workup: Remove solvent under reduced pressure. Extract the residue with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Distillation under reduced pressure or recrystallization (if solid) to yield 3-(propan-2-yl)-1H-pyrazole.
Step 2: Regioselective Nitration
Objective: Introduce the nitrogen functionality at the C4 position.
Scientific Rationale: Pyrazoles are electron-rich aromatic systems. Electrophilic aromatic substitution (SEAr) occurs preferentially at the 4-position due to the stabilizing resonance structures of the intermediate sigma complex. The isopropyl group at C3 provides steric bulk but does not hinder C4 substitution.
Reagents:
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3-(Propan-2-yl)-1H-pyrazole (1.0 eq)
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Fuming Nitric Acid (HNO₃) (1.5 eq)
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Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)
Protocol:
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Preparation: Place concentrated H₂SO₄ (5–10 volumes) in a round-bottom flask and cool to 0°C in an ice-salt bath.
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Dissolution: Slowly add 3-(propan-2-yl)-1H-pyrazole to the acid, keeping temperature <10°C.
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Nitration: Add fuming HNO₃ dropwise via an addition funnel. Critical: Maintain internal temperature between 0–5°C. The reaction is highly exothermic.
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Reaction: After addition, allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane).
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Quench: Pour the reaction mixture carefully onto crushed ice (500g).
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Isolation: Neutralize the slurry with solid Na₂CO₃ or NaOH solution to pH 7. A solid precipitate (4-nitro-3-isopropylpyrazole) should form.
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Filter the solid, wash with cold water, and dry.
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Purification: Recrystallize from Ethanol/Water if necessary.
Step 3: Reduction and Salt Formation
Objective: Reduce the nitro group to a primary amine and stabilize it as the dihydrochloride salt.
Reagents:
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4-Nitro-3-(propan-2-yl)-1H-pyrazole (1.0 eq)
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10% Palladium on Carbon (Pd/C) (10 wt%)
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Hydrogen Gas (H₂) (Balloon or 1-3 atm)
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Solvent: Methanol or Ethanol
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HCl (4M in Dioxane or concentrated aqueous)
Protocol:
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Hydrogenation: Dissolve the nitro compound in Methanol in a hydrogenation flask.
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Add 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen).
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Purge the system with H₂ gas and stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.
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Filtration: Once TLC shows consumption of starting material, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
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Salt Formation: Cool the filtrate (containing the free amine) to 0°C.
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Add HCl (4M in Dioxane, 2.5 eq) dropwise. The solution may become cloudy as the salt forms.
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Isolation: Concentrate the solvent under reduced pressure to ~20% volume or until precipitation is heavy. Add diethyl ether to force full precipitation.
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Filter the white solid, wash with diethyl ether, and dry under vacuum/desiccator.
Data Summary & Quality Control
The following table summarizes the expected physical and chemical properties for validation.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Free amine is often an oil/waxy solid; salt is crystalline. |
| Molecular Weight | 198.09 g/mol (Dihydrochloride) | Free base MW: 125.17 g/mol . |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether). |
| 1H NMR (DMSO-d6) | δ 8.5-10.0 (br s, NH/NH3+), 7.8 (s, 1H, Pyrazole-H), 3.0 (m, 1H, CH), 1.2 (d, 6H, CH3) | Diagnostic isopropyl doublet and pyrazole singlet. |
| Storage | Hygroscopic; Store at -20°C | Protect from moisture and light. |
Reaction Mechanism Visualization
The following diagram illustrates the critical electrophilic aromatic substitution mechanism during the nitration step, which is the yield-determining step of this synthesis.
Figure 2: Mechanism of the regioselective nitration at the C4 position of the pyrazole ring.
References
- Synthesis of 3-substituted pyrazoles
- Nitration Protocols for Pyrazoles
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Catalytic Hydrogenation of Nitro-Pyrazoles
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Journal of Medicinal Chemistry. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. J. Med. Chem., 55(10), 4872-4876. [Link]
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- General Pyrazole Chemistry
